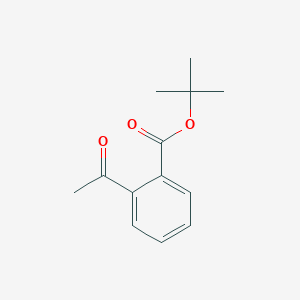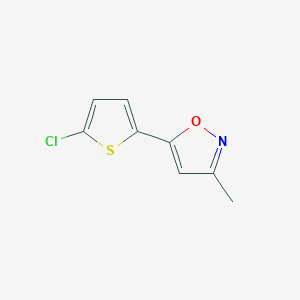![molecular formula C13H10F3NO3 B13682718 Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)
Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a chemical compound with the molecular formula C13H10F3NO3 and a molecular weight of 285.22 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with a trifluoromethyl group and a carboxylate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine to form an oxime, followed by cyclization with an appropriate reagent to form the isoxazole ring . The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring system can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate: A closely related compound with similar structural features and reactivity.
Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate: Another compound with a pyrazole ring instead of an isoxazole ring, offering different chemical properties and applications.
Uniqueness
Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is unique due to its specific combination of functional groups and ring structure. The presence of the trifluoromethyl group imparts distinct electronic and steric effects, enhancing its reactivity and stability compared to similar compounds .
Propriétés
IUPAC Name |
methyl 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(17-20-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBAZPPUNLUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B13682667.png)
![tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate](/img/structure/B13682668.png)

![Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate](/img/structure/B13682688.png)

![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)



